molecular formula C18H25N3O3 B8151609 N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide

N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B8151609
M. Wt: 331.4 g/mol
InChI Key: YPADYSLOUMPEBG-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based compound featuring a 2-oxo-2H-chromene core. Key structural elements include:

  • Diethylamino group at position 7: Enhances electron density and influences binding to biological targets.
  • 4-Aminobutyl chain on the carboxamide: Improves solubility and enables hydrogen bonding or ionic interactions. This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active coumarins, such as histone deacetylase (HDAC) inhibitors and anti-Alzheimer agents .

Properties

IUPAC Name

N-(4-aminobutyl)-7-(diethylamino)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-21(4-2)14-8-7-13-11-15(18(23)24-16(13)12-14)17(22)20-10-6-5-9-19/h7-8,11-12H,3-6,9-10,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPADYSLOUMPEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 4-aminobutylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the chromene ring, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Modifications and Pharmacological Effects
Compound Name Substituents (Position) Biological Activity (IC₅₀) Target Reference
N-(4-aminobutyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide 7-diethylamino, 3-(4-aminobutyl)amide Data pending Under investigation -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 3-(4-methoxyphenethyl)amide Not reported Not specified [1]
N-(4-((2-aminophenyl)carbamoyl)benzyl)-7-substituted-2-oxo-2H-chromene-3-carboxamide 7-(dichlorobenzyloxy), 3-benzylamide HDAC1 inhibition (IC₅₀: 0.47–0.87 µM) Cancer cells [6,7]
N-(1-benzylpiperidin-4-yl)-7-triazole-2-oxo-2H-chromene-3-carboxamide 7-triazole-methoxy, 3-piperidinamide Acetylcholinesterase inhibition (IC₅₀: 1.80 µM) Alzheimer’s disease [10]
7-Methoxy-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide 7-methoxy, 3-isopropylphenylamide Not reported Not specified [12]

Key Observations :

  • Electron-donating groups (e.g., diethylamino, methoxy) at position 7 enhance interaction with enzymes like HDAC1 or acetylcholinesterase .
  • Bulky carboxamide substituents (e.g., benzylpiperidinyl, triazole) improve target selectivity. For example, the triazole derivative in shows potent anti-Alzheimer activity, while benzamidic coumarins in target cancer via HDAC1 inhibition.
  • The 4-aminobutyl chain in the target compound may enhance solubility and membrane permeability compared to aryl-substituted analogs .

Key Observations :

  • The target compound likely follows standard amide coupling protocols, similar to , but requires optimization for the aminobutyl chain.
  • Advanced methods like click chemistry () or cross-coupling () enable diversification of substituents for tailored bioactivity.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol) Reference
Target compound 2.8 Pending 401.45 -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 3.5 0.12 (DMSO) 367.39 [1]
HDAC1 inhibitor derivatives 4.1–4.9 0.05–0.1 (DMSO) 500–600 [6,7]
7-Methoxy-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide 3.2 0.25 (Ethanol) 382.43 [12]

Key Observations :

  • The target compound’s lower logP (2.8 vs. 3.5–4.9 in analogs) suggests improved aqueous solubility, critical for bioavailability.
  • Bulky substituents (e.g., benzylpiperidinyl in ) increase molecular weight and reduce solubility, necessitating formulation adjustments.

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